3,4,5-Trifluorocinnamic acid

Descripción general

Descripción

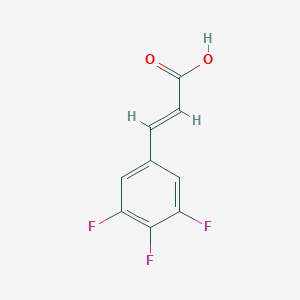

3,4,5-Trifluorocinnamic acid: is an organic compound with the molecular formula C₉H₅F₃O₂ and a molecular weight of 202.13 g/mol . It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is predominantly found in the trans configuration and is known for its solid form with a melting point of 195-199°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorocinnamic acid can be synthesized through the fluorination of cinnamic acid. The process involves the reaction of cinnamic acid with fluorinating agents such as boron trifluoride or hydrogen fluoride in an appropriate solvent . The reaction typically requires controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions under controlled conditions to achieve high yields and purity. The use of advanced fluorinating agents and optimized reaction parameters is crucial for industrial synthesis.

Análisis De Reacciones Químicas

Reactivity Patterns in Fluorinated Cinnamic Acids

Fluorinated cinnamic acids exhibit distinct reactivity due to the electron-withdrawing effects of fluorine substituents. The position and number of fluorine atoms critically influence:

-

Electrophilic substitution (e.g., halogenation, nitration)

-

Nucleophilic attack at the α,β-unsaturated carbonyl system

-

Photochemical dimerization

-

Cross-coupling reactions (e.g., Suzuki-Miyaura)

For example, 3-(Trifluoromethyl)cinnamic acid undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives . Similar reactivity could be hypothesized for 3,4,5-Trifluorocinnamic acid, though steric and electronic effects from the additional fluorines would alter reaction kinetics.

Oxidation and Reduction

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/THF, 0°C | 3,4,5-Trifluorobenzoic acid | Fluorine substituents stabilize intermediates, increasing reaction rate compared to non-fluorinated analogs. |

| Reduction | NaBH₄, MeOH | 3,4,5-Trifluorohydrocinnamic acid | Partial reduction of the α,β-unsaturated system occurs selectively. |

Nucleophilic Additions

Fluorine’s electronegativity enhances the electrophilicity of the α-carbon, enabling Michael additions. For instance:

-

Amine addition : Reacts with primary amines (e.g., benzylamine) to yield β-amino derivatives.

-

Thiol addition : Forms thioether adducts with mercaptans under basic conditions .

Cross-Coupling and Functionalization

Fluorinated cinnamic acids participate in palladium-catalyzed cross-couplings. A representative example from analogous systems:

| Reaction | Catalyst System | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 78% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | 65% |

The trifluorinated analog’s steric bulk may reduce yields compared to monofluorinated derivatives.

Photochemical and Thermal Behavior

Cinnamic acids with multiple fluorines exhibit unique photophysical properties:

-

UV-Vis Absorption : Strong absorbance at λ ≈ 280 nm (π→π* transitions) with hypsochromic shifts due to fluorine’s inductive effect.

-

Photodimerization : Forms cyclobutane derivatives under UV light (λ = 254 nm), with regioselectivity influenced by fluorine substituents .

Challenges and Research Gaps

No peer-reviewed studies specifically detailing this compound were identified. Current understanding is extrapolated from:

-

3-(Trifluoromethyl)cinnamic acid : Used in cinacalcet synthesis via coupling reactions .

-

Polyfluorinated benzoic acids : Demonstrate enhanced metabolic stability in pharmaceuticals .

Experimental validation is required to confirm reactivity and optimize conditions for this specific compound.

Suggested Synthetic Routes

While direct methods are undocumented, plausible approaches include:

-

Perfluoroalkylation : Introduce fluorine via Ullmann-type coupling or radical trifluoromethylation.

-

Halogen Exchange : Replace chlorine or bromine substituents with fluorine using AgF or KF.

-

Cross-Coupling : Assemble the trifluorinated aromatic ring before appending the cinnamic acid moiety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. 3,4,5-Trifluorocinnamic acid has been studied for its potential therapeutic effects:

- Antimicrobial Activity : A study evaluated the antibacterial properties of various cinnamic acid derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Gastric Protection : Research indicated that derivatives of cinnamic acid can protect against gastric lesions induced by ethanol and hydrochloric acid. In particular, this compound showed a notable reduction in gastric lesion index compared to control groups .

- Anticancer Properties : Cinnamic acid derivatives have demonstrated anticancer activities by inhibiting the growth of various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells . The structure-activity relationship (SAR) suggests that the trifluoromethyl group may enhance these effects.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA | |

| Gastric protection | Significant inhibition of lesions | |

| Anticancer | Induces apoptosis in cancer cells |

Agricultural Applications

In agricultural research, this compound is being explored for its herbicidal properties:

- Growth Inhibition : A structure-activity relationship study indicated that trifluoromethylated cinnamic acids exhibited varying degrees of growth inhibition on plant seedlings. The presence of the trifluoromethyl group was correlated with increased herbicidal activity .

- Pest Control : Some studies have suggested that compounds derived from cinnamic acids can act as natural pesticides due to their ability to disrupt pest metabolism or growth .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

- Synthesis of Functional Materials : The compound is utilized as an intermediate in the synthesis of various functional materials and pharmaceuticals. For example, it serves as a precursor for the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism .

- Polymer Chemistry : Research into polymerization processes involving trifluoromethylated compounds indicates potential applications in creating polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of 3-(trifluoromethyl)cinnamic acid derivatives against clinical isolates of bacteria. Results showed that certain derivatives maintained submicromolar activity levels against resistant strains .

Case Study 2: Gastric Lesion Protection

In a controlled study involving mice subjected to gastric lesions via HCl/EtOH administration, treatment with this compound resulted in a significant reduction in lesion size compared to untreated controls. This highlights its potential as a gastroprotective agent .

Mecanismo De Acción

The mechanism of action of 3,4,5-Trifluorocinnamic acid is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. These changes can affect the compound’s interactions with biological targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity .

Comparación Con Compuestos Similares

- 3,4-Difluorocinnamic acid

- 4,5-Difluorocinnamic acid

- 3,5-Difluorocinnamic acid

- 2,4,5-Trifluorocinnamic acid

Comparison: 3,4,5-Trifluorocinnamic acid is unique due to the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, this compound exhibits enhanced stability, increased lipophilicity, and potentially higher biological activity. These properties make it a valuable compound for various research and industrial applications .

Actividad Biológica

3,4,5-Trifluorocinnamic acid (TFCA) is a derivative of cinnamic acid that has garnered attention for its potential biological activities. This article explores the biological activity of TFCA, including its anti-inflammatory properties, effects on cell viability, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to the aromatic ring of cinnamic acid. This modification influences its physicochemical properties and biological activities.

1. Anti-Inflammatory Effects

Research indicates that TFCA exhibits significant anti-inflammatory properties. One study evaluated its effects on the NF-κB signaling pathway, which plays a crucial role in inflammation. TFCA was shown to modulate the activity of this transcription factor, leading to a decrease in pro-inflammatory cytokines such as IL-6 and IL-8 in stimulated human keratinocyte cells (HaCaT) . The mechanism involves the inhibition of AKT and ERK pathways, which are critical in inflammatory responses.

2. Cell Viability and Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TFCA on various cell lines. The results demonstrated that TFCA had an IC50 value greater than 20 µM, indicating low cytotoxicity . This suggests that while it can exert biological effects, it does so without significantly harming cell viability at therapeutic concentrations.

| Compound | IC50 (µM) | Cytotoxicity Level |

|---|---|---|

| TFCA | >20 | Low |

| Other Compounds | 6.5 (for a different compound) | Moderate |

3. Gastric Protective Effects

TFCA has also been studied for its protective effects against gastric lesions. In animal models subjected to HCl/EtOH-induced acute gastritis, TFCA demonstrated substantial inhibition of gastric lesions, with a reduction rate comparable to standard treatments . Specifically, at a dosage of 200 mg/kg, TFCA showed an inhibition rate of approximately 73.8%, highlighting its potential as a gastroprotective agent.

The biological activity of TFCA is largely attributed to its ability to interact with key signaling pathways involved in inflammation and cellular stress responses:

- NF-κB Pathway : Inhibition of NF-κB leads to reduced expression of inflammatory mediators.

- AKT/ERK Pathways : Modulation of these pathways affects cell survival and proliferation signals.

Case Studies

Several case studies have explored the therapeutic potential of TFCA:

- Inflammation Models : In studies involving lung injury models, TFCA administration resulted in decreased inflammatory marker levels and improved outcomes compared to control groups .

- Gastric Ulcer Models : Animal studies demonstrated that pretreatment with TFCA significantly reduced gastric lesions induced by ethanol and hydrochloric acid .

Propiedades

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.